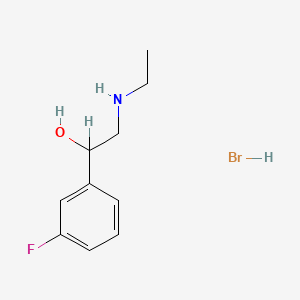
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)-, also known as (1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one, is a chemical compound with the molecular formula C9H10O3 and a molecular weight of 166.174 g/mol . This compound is characterized by the presence of a hydroxy group and a hydroxyphenyl group attached to a propanone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- can be achieved through various synthetic routes. One common method involves the aldol condensation of 4-hydroxybenzaldehyde with acetone in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the desired product after purification .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of catalysts to enhance the reaction rate and yield. The choice of solvent, temperature, and pressure conditions can also be optimized to achieve higher productivity.
Análisis De Reacciones Químicas
Types of Reactions
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The hydroxyphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 4-hydroxybenzoic acid or 4-hydroxyacetophenone.
Reduction: Formation of 1-(4-hydroxyphenyl)propan-2-ol.
Substitution: Formation of brominated or nitrated derivatives of the hydroxyphenyl group.
Aplicaciones Científicas De Investigación
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- involves its interaction with various molecular targets and pathways. The hydroxy groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound may also modulate specific enzymes and receptors, leading to its observed effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share similar hydroxy and aromatic structures but differ in their core chemical framework.
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound has a similar aromatic structure but includes different functional groups and a pyrazole ring.
Uniqueness
2-Propanone, 1-hydroxy-1-(4-hydroxyphenyl)-, (1R)- is unique due to its specific combination of hydroxy and hydroxyphenyl groups attached to a propanone backbone. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Número CAS |
1700-72-7 |
|---|---|
Fórmula molecular |
C9H10O3 |
Peso molecular |
166.17 g/mol |
Nombre IUPAC |
(1R)-1-hydroxy-1-(4-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H10O3/c1-6(10)9(12)7-2-4-8(11)5-3-7/h2-5,9,11-12H,1H3/t9-/m0/s1 |
Clave InChI |
FTNUHCHHYACFSB-VIFPVBQESA-N |
SMILES isomérico |
CC(=O)[C@@H](C1=CC=C(C=C1)O)O |
SMILES canónico |
CC(=O)C(C1=CC=C(C=C1)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3S,5R)-2-(Tert-butoxycarbonyl)-5-hydroxy-2-azabicyclo[2.2.2]octane-3-carboxylic acid](/img/structure/B14760294.png)
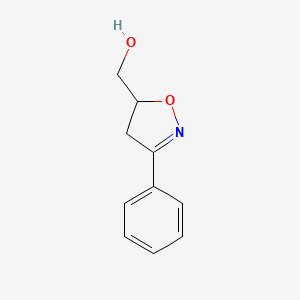
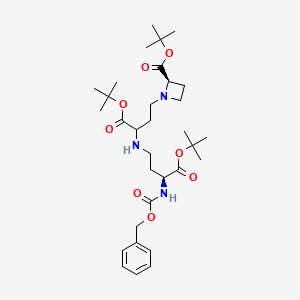

![4-Chloro-7-nitroso-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B14760320.png)
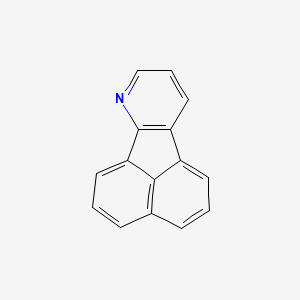
![1-Hydroxy-6-methyl-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B14760333.png)
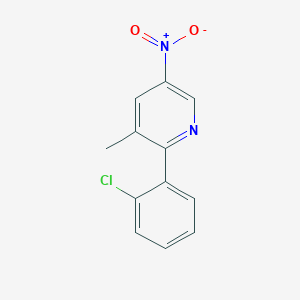

![4-[[2-[(E,3E)-3-[3-[(4-carboxyphenyl)methyl]-1-methyl-5-(trifluoromethyl)benzimidazol-2-ylidene]prop-1-enyl]-3-methyl-6-(trifluoromethyl)benzimidazol-3-ium-1-yl]methyl]benzoate](/img/structure/B14760337.png)
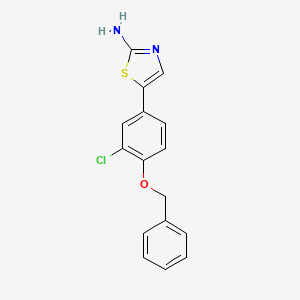
![7H-Cyclopenta[f]quinoxaline](/img/structure/B14760342.png)
